molecular formula C12H14N2O B13858320 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile

Cat. No.: B13858320
M. Wt: 202.25 g/mol
InChI Key: SRSBLNXIXUOPLY-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, and a nitrile group

Properties

IUPAC Name

1-benzyl-3-hydroxypyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSBLNXIXUOPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C#N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be achieved through several routes. One common method involves the reaction of benzylamine with acrylonitrile under basic conditions to form the corresponding nitrile . This intermediate can then undergo cyclization and hydroxylation to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of neurotransmitter receptors or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Biological Activity

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is a synthetic compound belonging to the pyrrolidine class, characterized by a unique structure that includes a benzyl group, a hydroxyl group, and a carbonitrile functional group. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This structure features:

  • A pyrrolidine ring , which is essential for its biological activity.
  • A benzyl group that enhances lipophilicity and binding interactions.
  • A hydroxyl group that may participate in hydrogen bonding with biological targets.
  • A carbonitrile group , which can influence the compound's reactivity and interaction with enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl and carbonitrile groups contributes to its reactivity, while the benzyl group enhances binding affinity. This compound may modulate various biological pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. For example, it has been studied for its potential as an inhibitor of neuraminidase, an enzyme critical for viral replication in influenza viruses. The compound demonstrated a significant reduction in cytopathogenic effects in vitro, suggesting its potential as an antiviral agent .

Case Studies

  • Influenza Virus Neuraminidase Inhibition : In a study examining various pyrrolidine derivatives, this compound was shown to inhibit neuraminidase activity effectively. The 50% effective concentration (EC50) was determined using the MTT assay, revealing promising antiviral properties .
  • Hypoxia-Inducible Factor (HIF) Regulation : Another study explored the compound's role in stabilizing HIF-1α under hypoxic conditions. The compound was part of a series designed to enhance HIF stability, indicating potential applications in cancer therapeutics .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in Table 1.

StudyTargetActivityEC50 (µM)
NeuraminidaseInhibition12.5
HIF-1α StabilizationActivationNot specified

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